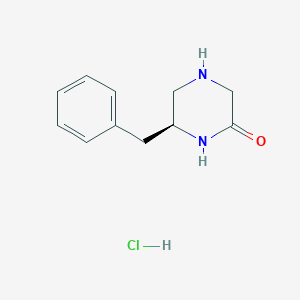

(S)-6-benzylpiperazin-2-one HCl

Description

Significance of Chiral Heterocyclic Compounds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.govijnrd.org It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. nih.gov These structures are prevalent in a vast array of natural products and synthetic drugs. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces key features such as polarity and the capacity for hydrogen bonding, which can significantly influence a molecule's solubility, lipophilicity, and ability to bind to biological targets. nih.gov

A critical aspect of drug design is chirality, the property of a molecule being non-superimposable on its mirror image. nih.gov These mirror images are known as enantiomers. In the chiral environment of the human body, where receptors, enzymes, and other biological targets are themselves chiral, the two enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.govresearchgate.net This stereoselectivity underscores the importance of asymmetric synthesis—methods that produce a single, desired enantiomer—in creating safer and more effective medicines. rsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the specific stereochemistry of chiral drug candidates early in the development process. nih.gov

Overview of Piperazinone Derivatives as Privileged Structures and Scaffolds

Within the vast family of heterocycles, certain molecular frameworks are designated as "privileged structures." This term, first coined in 1988, describes a scaffold that can serve as a high-affinity ligand for multiple, different biological receptors. acs.org These structures offer an efficient starting point for drug discovery, acting as "navigators" to explore biologically relevant chemical space. acs.org

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a privileged structure in drug discovery. nih.gov Its derivatives are found in drugs targeting a wide range of conditions, including cancer, inflammation, and infections. nih.gov The piperazinone scaffold, a derivative of piperazine featuring a ketone group, is particularly valuable. Oxopiperazine moieties are often used as constrained dipeptide mimetics, meaning they can mimic the turn structures found in proteins. acs.org This ability makes them excellent candidates for developing small-molecule modulators of protein-protein interactions, a class of targets often considered "undruggable." acs.org The nitrogen atoms in the piperazinone core provide sites for chemical modification, allowing for the creation of large and diverse libraries of compounds for screening. nih.gov

Specific Research Focus: The (S)-6-benzylpiperazin-2-one HCl Core and its Stereochemical Importance

This compound is a specific chiral building block that leverages the beneficial properties of the piperazinone scaffold. The "HCl" denotes that it is the hydrochloride salt form, which often improves the compound's stability and handling characteristics. The critical features of this molecule are the piperazin-2-one (B30754) core, the benzyl (B1604629) group attached at the 6th position, and, most importantly, the defined (S)-stereochemistry at the chiral center.

The utility of this compound as a chiral intermediate is demonstrated in the synthesis of various advanced therapeutic candidates. Its rigid structure and defined stereocenter make it an ideal starting point for creating complex molecules with multiple chiral centers, where the final biological activity is highly dependent on the absolute stereochemistry of the entire molecule.

| Compound Class | Biological Target | Therapeutic Area |

| Piperazine Derivatives | Interleukin-1 (IL-1) Receptor | Inflammatory Diseases |

| Benzylpiperazine Derivatives | Monoacylglycerol Lipase (B570770) (MAGL) | Neurological Disorders, Pain |

| Piperazine-based Compounds | Histamine (B1213489) H3 / Sigma-1 Receptors | Pain (Antinociceptive) |

This table provides examples of therapeutic classes and targets where piperazine-based scaffolds, for which this compound serves as a key chiral building block, are utilized in research and development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-benzylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPFALJOGCQJMZ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 6 Benzylpiperazin 2 One Hcl

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (S)-6-benzylpiperazin-2-one reveals several logical bond disconnections that point toward feasible synthetic routes and key starting materials. The core structure is a six-membered ring containing two nitrogen atoms and a ketone. The chirality resides at the C-6 position, which is substituted with a benzyl (B1604629) group.

The most common retrosynthetic approach involves disconnecting the two amide bonds of the piperazinone ring. This deconstruction leads to two primary synthons:

A chiral three-carbon unit derived from the natural amino acid L-phenylalanine . This precursor provides the C-5, C-6, and the benzylic side chain, crucially setting the (S)-stereochemistry.

A two-carbon, two-nitrogen unit, which can be conceptualized as an N-protected ethylenediamine (B42938) synthon.

An alternative disconnection strategy targets the N1-C6 and the N4-C3 bonds. This leads to an open-chain diamine precursor that can be cyclized. For instance, a key intermediate is often an N-substituted derivative of L-phenylalanine, which is then elaborated and cyclized. A common precursor generated through this logic is an N-(2-aminoethyl) derivative of L-phenylalanine. This intermediate can be formed by coupling L-phenylalanine with a protected 2-aminoacetaldehyde (B1595654) equivalent, followed by cyclization.

Based on these analyses, the key precursors for the synthesis of (S)-6-benzylpiperazin-2-one are:

L-Phenylalanine or its derivatives (e.g., L-phenylalanine methyl ester).

A synthon for the N-C-C-N backbone, such as N-(2-oxoethyl)acetamide or a protected ethylenediamine.

Chiral Pool Approaches Utilizing Natural Amino Acids

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, that can be used as starting materials in asymmetric synthesis. This approach is highly effective for synthesizing (S)-6-benzylpiperazin-2-one as it directly installs the required stereochemistry.

L-Phenylalanine is the most direct and widely used chiral precursor for synthesizing (S)-6-benzylpiperazin-2-one. tdl.org Its structure already contains the necessary (S)-configured stereocenter and the benzyl side chain. The synthesis begins by derivatizing the L-phenylalanine to make it suitable for subsequent coupling and cyclization reactions.

A common first step is the esterification of the carboxylic acid, typically to a methyl or ethyl ester, to prevent its interference in subsequent steps. L-phenylalanine methyl ester is a frequent starting point. acs.orgnih.gov This protection allows the amino group to be selectively involved in the initial bond-forming reactions. Further derivatization might involve protecting the amino group, although many modern methods proceed without N-protection. The use of such chiral phenylalanine derivatives is a practical and scalable approach to obtaining enantiomerically pure unnatural α-amino acid derivatives and their heterocyclic products. nih.gov

While less direct, other natural amino acids from the chiral pool can theoretically be used to synthesize the target compound. For example, (S)-Serine could serve as the chiral template. A practical synthesis of (R)-serine-2-d has been demonstrated, highlighting the utility of serine as a chiral building block. princeton.edu

To utilize (S)-Serine for the synthesis of (S)-6-benzylpiperazin-2-one, a synthetic sequence would be required to convert its hydroxymethyl side chain into the benzyl group of the target molecule. This would involve multiple steps, such as:

Protection of the amine and carboxyl groups.

Activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide).

Substitution with a benzyl nucleophile, for instance, using an organocuprate reagent (e.g., lithium diphenylcuprate) or a related organometallic species.

This multi-step conversion of the side chain makes this approach more complex and less atom-economical than starting directly from L-phenylalanine. However, it remains a valid conceptual strategy within the framework of chiral pool synthesis, particularly if a specific labeled variant or analog were desired that could not be easily accessed from phenylalanine.

Cyclization Strategies for Piperazinone Ring Formation

The final and crucial stage of the synthesis is the formation of the six-membered piperazinone ring. This is typically achieved through an intramolecular cyclization of a suitably functionalized open-chain precursor. The two most prominent strategies for this ring closure are reductive amination and amide bond formation.

Reductive amination is a powerful and efficient method for constructing the piperazinone ring, often in a one-pot reaction. nih.gov This process involves the reaction of an amine with a carbonyl group to form an intermediate imine or enamine, which is then reduced in situ to form the new C-N bond and close the ring.

A notable example is the tandem reductive amination-transamidation-cyclization reaction. acs.org In this approach, an N-(2-oxoethyl)acetamide is reacted with an α-amino acid ester, such as L-phenylalanine methyl ester, in the presence of a reducing agent. acs.orgnih.gov The reaction proceeds through the initial reductive amination to form an intermediate, which then undergoes an intramolecular N,N'-acyl transfer followed by cyclization to yield the piperazinone. acs.org

Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity. acs.orgthieme-connect.com The reaction conditions can be optimized by adjusting solvents and additives to improve reaction rates and yields. acs.org

| Precursors | Reducing Agent | Solvent | Additive | Temperature | Yield | Reference |

| N-(2-oxoethyl)acetamide, L-phenylalanine methyl ester | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | None | Reflux | 80% (after 2 weeks) | acs.org |

| N-Acyl intermediate from above | - | Acetonitrile (B52724) | Acetic Acid | 40 °C | Efficient conversion | acs.org |

This interactive table summarizes reaction conditions for piperazinone synthesis via reductive amination protocols.

An alternative and widely used cyclization strategy involves the formation of the final amide bond in an open-chain precursor. This precursor typically contains a secondary amine and a carboxylic acid (or its ester equivalent). The direct condensation of an amine and a carboxylic acid is often slow and inefficient. mychemblog.com Therefore, the carboxylic acid must be "activated" to facilitate the reaction.

One method of activation is to convert the carboxylic acid to a more electrophilic acyl chloride . The highly reactive acyl chloride then readily reacts with the amine in the presence of a base to form the amide bond and complete the cyclization.

More commonly, modern synthesis employs coupling reagents to mediate the amide bond formation under milder conditions. mychemblog.com One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.comfishersci.co.uk HATU activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. youtube.com The reaction is typically carried out in aprotic polar solvents like DMF or DCM in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.ukcommonorganicchemistry.com

The use of HATU is advantageous because it is highly efficient, leads to fast reaction times, and minimizes side reactions, including the racemization of the chiral center, which is a critical consideration in peptide chemistry and related fields. youtube.comluxembourg-bio.com

Acid-Mediated Cyclization and Deprotection Protocols

A crucial step in the synthesis of piperazinone rings often involves an acid-mediated cyclization. In the case of (S)-6-benzylpiperazin-2-one, this is typically a deprotection followed by an intramolecular cyclization. Reagents such as hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA) are commonly utilized for this transformation.

These acidic conditions serve to remove protecting groups, such as the Boc (tert-butyloxycarbonyl) group, from a linear precursor. The removal of the protecting group liberates a free amine, which then undergoes an intramolecular reaction to form the piperazinone ring. The choice of the acidic reagent and solvent system can influence the reaction efficiency and the purity of the resulting product. For instance, the use of an HCl solution in an organic solvent like dioxane or isopropanol (B130326) can directly afford the desired hydrochloride salt of the cyclized product. google.com

A general representation of this acid-catalyzed cyclization is the transformation of an N-protected amino acid amide. The acid facilitates the removal of the protecting group, and the newly formed amino group attacks the amide carbonyl to form the six-membered piperazinone ring. This tandem deprotection-cyclization is an efficient strategy for constructing the heterocyclic core.

Enantioselective Synthesis Techniques

The chirality of (S)-6-benzylpiperazin-2-one necessitates the use of enantioselective synthetic methods to ensure the desired stereoisomer is obtained with high purity.

Asymmetric Synthesis Approaches for Chiral Amine Precursors

The enantiopurity of the final product often originates from a chiral precursor, specifically a chiral amine. Several asymmetric synthesis approaches are employed to generate these crucial intermediates. One common strategy involves the use of chiral auxiliaries or catalysts in the synthesis of the amine precursors. nih.gov For example, organocatalytic methods can be used for the enantioselective functionalization of aldehydes, which are then converted to the desired chiral amines. nih.gov

Another powerful technique is the asymmetric hydrogenation of prochiral enamines or imines. google.com This method utilizes chiral metal complexes, often with rhodium or ruthenium, to deliver hydrogen selectively to one face of the double bond, thereby establishing the stereocenter. The synthesis of optically active piperazine-2-carboxylic acid derivatives, for instance, has been achieved through the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. google.com

The following table summarizes key asymmetric synthesis approaches for chiral amine precursors:

| Asymmetric Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. | Well-established, but requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Small organic molecules are used as catalysts to promote enantioselective reactions. nih.gov | Metal-free, often milder reaction conditions. nih.gov |

| Asymmetric Hydrogenation | A prochiral substrate is hydrogenated using a chiral catalyst to produce an enantiomerically enriched product. google.com | Highly efficient, can provide high enantiomeric excess. google.com |

Biocatalytic Transformations and Chemoenzymatic Pathways

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. nih.govrsc.org Enzymes, such as lipases and transaminases, can be employed to resolve racemic mixtures of amines or to asymmetrically synthesize the desired chiral amine precursor. mdpi.com

Lipase-catalyzed kinetic resolution, for example, involves the selective acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com Transaminases, on the other hand, can directly synthesize a chiral amine from a prochiral ketone through the transfer of an amino group from an amino donor.

Chemoenzymatic pathways combine the advantages of both chemical and biological transformations. A chemical synthesis might be used to create a precursor that is then subjected to an enzymatic reaction to introduce the desired chirality. This integrated approach can lead to more efficient and sustainable synthetic routes. For instance, a nucleoside transglycosylase has been used for the biocatalytic synthesis of ribonucleoside analogues, showcasing the potential for enzymatic methods in creating complex chiral molecules. nih.govrsc.org

Synthesis of Related Benzylpiperazinone Isomers and Analogues

The synthetic methodologies developed for (S)-6-benzylpiperazin-2-one can often be adapted to produce related isomers and analogues, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Examples of such related compounds include:

(S)-3-benzylpiperazin-2-one skeleton : This isomer has the benzyl group at the 3-position of the piperazinone ring. Its synthesis would involve a different set of starting materials where the benzyl group is positioned accordingly on the precursor molecule. researchgate.net

(2S,trans)-6-Benzylpiperazine-2-carboxylic acid : This analogue incorporates a carboxylic acid group at the 2-position. Its synthesis requires the use of a precursor that already contains the carboxylic acid functionality or a group that can be readily converted to it. bldpharm.combldpharm.comarctomsci.com

The synthesis of these analogues often follows similar principles of cyclization and stereochemical control, with modifications to the starting materials and reaction conditions to accommodate the different substitution patterns.

Salt Formation and Purification Strategies for (S)-6-benzylpiperazin-2-one HCl

The final step in the preparation of this compound is the formation of the hydrochloride salt and subsequent purification. orgsyn.org The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and solubility.

Salt formation is typically achieved by treating the free base of (S)-6-benzylpiperazin-2-one with a solution of hydrogen chloride in a suitable solvent, such as ethanol, isopropanol, or diethyl ether. google.comorgsyn.org The HCl salt then precipitates out of the solution and can be collected by filtration.

Purification of the final product is crucial to remove any impurities, including the undesired enantiomer, unreacted starting materials, and reaction byproducts. Common purification techniques include:

Recrystallization : This is a widely used method for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatography : Techniques such as column chromatography can be employed to separate the desired product from impurities based on their differential adsorption to a stationary phase. For chiral compounds, chiral chromatography may be necessary to ensure high enantiomeric purity. mdpi.com

The choice of purification method depends on the nature and quantity of the impurities present. The purity of the final this compound is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Stereochemical Control and Purity Assessment of S 6 Benzylpiperazin 2 One Hcl

The therapeutic efficacy and safety of chiral molecules are intrinsically linked to their stereochemistry. For (S)-6-benzylpiperazin-2-one, ensuring the correct spatial arrangement at the chiral center (C6) is paramount. This section details the methodologies employed to establish and confirm the desired (S)-configuration, assess its enantiomeric purity, and address the challenges of diastereoselectivity and potential racemization.

Advanced Spectroscopic and Analytical Characterization of S 6 Benzylpiperazin 2 One Hcl and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For (S)-6-benzylpiperazin-2-one HCl, both proton (¹H) and carbon-¹³ (¹³C) NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of nuclei, and the molecule's three-dimensional conformation.

The complete structural assignment of this compound can be achieved through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the piperazin-2-one (B30754) core. The aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (PhCH₂-) would likely present as a characteristic AB quartet or two doublets due to geminal coupling and the presence of the adjacent chiral center. The protons of the piperazinone ring would exhibit complex splitting patterns due to both geminal and vicinal couplings, appearing in the approximate range of 3.0-4.5 ppm. The N-H protons would appear as broad signals, with their chemical shifts being dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. A key signal is the carbonyl carbon (C=O) of the lactam, expected in the downfield region of 165-175 ppm. researchgate.net The aromatic carbons of the benzyl group would resonate between 125-140 ppm. The benzylic methylene carbon and the carbons of the piperazinone ring would appear in the 40-60 ppm range.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (S)-6-benzylpiperazin-2-one. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments.

Predicted ¹H NMR Data for (S)-6-benzylpiperazin-2-one

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) |

| Benzyl-CH₂ | ~4.6 | AB quartet |

| Ring-CH (C6) | ~4.2 | Multiplet (m) |

| Ring-CH₂ (C5) | ~3.4 | Multiplet (m) |

| Ring-CH₂ (C3) | ~3.2 | Multiplet (m) |

Predicted ¹³C NMR Data for (S)-6-benzylpiperazin-2-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~170 |

| Phenyl-C (quaternary) | ~137 |

| Phenyl-CH | 127 - 129 |

| Benzyl-CH₂ | ~55 |

| Ring-CH (C6) | ~58 |

| Ring-CH₂ (C5) | ~48 |

NMR titration studies can be employed to investigate the non-covalent interactions of this compound with other chemical species, such as Lewis acids. The piperazin-2-one moiety possesses multiple potential Lewis basic sites: the two nitrogen atoms and the carbonyl oxygen.

Upon the addition of a Lewis acid (e.g., a metal halide like MgCl₂ or a borane), interactions at these sites would induce changes in the electron density throughout the molecule, leading to perturbations in the chemical shifts of nearby protons and carbons. nih.gov For instance, coordination of a Lewis acid to the carbonyl oxygen would be expected to cause a significant downfield shift of the C2 carbon signal in the ¹³C NMR spectrum and shifts in the adjacent C3 methylene protons in the ¹H NMR spectrum. Similarly, interaction at one of the nitrogen atoms would primarily affect the signals of the adjacent ring protons. By monitoring these chemical shift changes as a function of the Lewis acid concentration, it is possible to determine the primary binding site, and potentially the stoichiometry and association constant of the resulting complex. hmdb.canih.gov

The piperazine (B1678402) ring is known to exist in a dynamic equilibrium of conformations, typically rapidly interconverting chair forms at room temperature. nih.govresearchgate.net For (S)-6-benzylpiperazin-2-one, the presence of the lactam (amide) functionality introduces restricted rotation around the C(O)-N1 bond, which can lead to the existence of distinct conformers that are observable on the NMR timescale. nih.gov

This conformational behavior can be studied in detail using temperature-dependent NMR spectroscopy. researchgate.net At low temperatures, the interconversion between conformers (e.g., chair-chair flip or amide bond rotation) may slow down sufficiently to allow for the observation of separate signals for each distinct conformer. nih.govresearchgate.net As the temperature is raised, these signals will broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc). Analysis of these dynamic NMR data allows for the calculation of the activation energy barriers (ΔG‡) for the conformational interchange processes, providing quantitative insight into the molecule's flexibility and the relative stability of its conformers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In positive ion mode, the analysis of (S)-6-benzylpiperazin-2-one (free base, C₁₁H₁₄N₂O, Mol. Wt.: 190.24) would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z of approximately 191.1. nih.gov

High-resolution mass spectrometry (HRMS) using an ESI source can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, thus confirming the compound's identity. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ precursor ion to induce fragmentation and gain further structural information. A characteristic fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable benzyl cation or tropylium (B1234903) ion at m/z 91.

Predicted ESI-MS Data for (S)-6-benzylpiperazin-2-one

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 191.1 | Protonated molecule |

| [C₇H₇]⁺ | 91.1 | Benzyl/Tropylium cation fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an excellent method for assessing the purity of a sample and identifying volatile impurities. rsc.org While piperazine derivatives can be analyzed by GC-MS, their polarity can lead to poor peak shape and interactions with the column. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. semanticscholar.orgscholars.direct

For identity confirmation, the mass spectrum obtained under Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. The EI-MS of (S)-6-benzylpiperazin-2-one is expected to show a molecular ion (M⁺) peak at m/z 190, although it may be of low intensity. The most prominent peak in the spectrum would likely be from the highly stable tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Other fragments would arise from the cleavage of the piperazinone ring. The GC retention time and the unique mass spectrum together provide a high degree of confidence in the compound's identity and purity. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of complex mixtures containing this compound and its intermediates, allowing for the identification and quantification of individual components. nih.govmdpi.com

In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph, where it passes through a column packed with a stationary phase. The differential interactions of the various components in the mixture with the stationary and mobile phases lead to their separation. For piperazine derivatives, reversed-phase chromatography is commonly employed, often using a C18 or similar column. amazonaws.com A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is frequently used to achieve optimal separation. mdpi.comamazonaws.com

Following separation by LC, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for piperazine-containing compounds as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation. nih.govamazonaws.com The mass analyzer, such as a triple quadrupole or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z). nih.govnih.gov

A key advantage of LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the ability to perform targeted analysis using modes like multiple reaction monitoring (MRM). mdpi.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of (S)-6-benzylpiperazin-2-one) is selected and fragmented, and then one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity, enabling the detection and quantification of the target analyte even at low concentrations in complex matrices. mdpi.com For instance, in the analysis of benzylpiperazine derivatives, a characteristic neutral loss of m/z 86 is often observed, corresponding to the piperazine ring fragment. mdpi.com

Table 1: Exemplary LC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or TOF |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table represents typical starting conditions for method development and may require optimization for specific applications.

Isotope Ratio Mass Spectrometry (IRMS) for Precursor and Production Batch Discrimination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of stable isotopes in a sample. This powerful tool can provide valuable information for discriminating between different synthetic routes and production batches of a compound by analyzing the isotopic signatures of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). researchgate.net The underlying principle is that the starting materials and the specific reaction conditions used in a synthesis can lead to slight but measurable variations in the isotopic ratios of the final product. researchgate.netnih.gov

For a compound like this compound, IRMS can be employed to trace the origin of its precursors. For example, a study on the designer drug benzylpiperazine (BZP) demonstrated that IRMS analysis of δ¹³C and δ¹⁵N isotopic ratios could successfully discriminate between BZP samples synthesized from different commercial sources of the piperazine precursor. researchgate.net This is because the isotopic composition of the piperazine starting material is carried through the synthesis to the final product, acting as a chemical fingerprint.

The analysis typically involves the combustion of the purified sample to convert it into simple gases (e.g., CO₂ and N₂), which are then introduced into the IRMS instrument. The instrument precisely measures the ratios of the heavy to light isotopes, which are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. researchgate.net

By establishing a database of isotopic signatures for known precursors and synthetic methods, it becomes possible to link an unknown sample of this compound to a specific production batch or even a clandestine laboratory. researchgate.net This has significant applications in forensic chemistry and in monitoring the production of regulated substances.

Table 2: Application of IRMS in Source Discrimination

| Analytical Goal | IRMS Application | Key Isotopes Measured |

|---|---|---|

| Precursor Sourcing | Comparison of δ values of the final product with those of known precursor materials. | δ¹³C, δ¹⁵N |

Infrared (IR) Spectroscopy

Attenuated Total Internal Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopic Imaging

Attenuated Total Internal Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for obtaining the infrared spectrum of a solid or liquid sample. mdpi.comnih.gov When coupled with an imaging detector, ATR-FTIR can be used to map the spatial distribution of different chemical components within a sample. nih.gov

For the analysis of this compound, ATR-FTIR can be used to identify key functional groups. The spectrum would be expected to show characteristic absorption bands for the amide carbonyl group (C=O stretch), N-H bonds of the piperazinone ring, C-N bonds, and the aromatic C-H and C=C bonds of the benzyl group. The presence of the hydrochloride salt would also influence the spectrum, particularly in the regions associated with N-H vibrations. swgdrug.org

ATR-FTIR imaging could be particularly useful in analyzing the solid-state properties of this compound, such as identifying different polymorphic forms or mapping the distribution of the active pharmaceutical ingredient in a formulated product. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine salt) | 2700-3100 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (amide) | ~1670 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Vapor Phase Infrared Spectroscopy for Isomer Differentiation

Vapor phase infrared spectroscopy, often performed in conjunction with gas chromatography (GC-IR), provides the IR spectrum of a compound in its gaseous state. This technique can be exceptionally useful for differentiating between isomers, as subtle differences in their molecular structure can lead to distinct vapor-phase IR spectra. auburn.edu

For piperazinone derivatives, GC-IR has been shown to be an excellent tool for distinguishing between regioisomers. auburn.edu While mass spectrometry may struggle to differentiate isomers with the same exact mass, their vapor-phase IR spectra often exhibit unique patterns in the "fingerprint" region (below 1500 cm⁻¹). These differences arise from variations in the vibrational modes of the molecule due to the different substitution patterns. auburn.edu For example, the positions and intensities of bands related to C-H bending and ring vibrations can be highly specific to a particular isomer.

Although (S)-6-benzylpiperazin-2-one is a single enantiomer, this technique would be invaluable for distinguishing it from any potential positional isomers that might arise as impurities during synthesis, ensuring the chemical purity of the final product.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for both the analysis and purification of pharmaceutical compounds, offering high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to determine the purity of drug substances and to quantify impurities. For this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from any starting materials, by-products, or degradation products. jocpr.comresearchgate.net The method would be validated for parameters such as linearity, precision, accuracy, and specificity. jocpr.com

Given that (S)-6-benzylpiperazin-2-one is a chiral compound, it is crucial to not only determine its chemical purity but also its enantiomeric purity. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the enantiomers. csfarmacie.czsigmaaldrich.comyoutube.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the (S) and (R) enantiomers. youtube.comyoutube.com

The development of a chiral HPLC method involves screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based) and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomers. csfarmacie.czuff.br This allows for the accurate determination of the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Table 4: HPLC and Chiral HPLC in the Analysis of this compound

| Technique | Purpose | Key Components |

|---|---|---|

| Reversed-Phase HPLC | Chemical Purity Assessment | C18 or C8 column, Acetonitrile/Water or Methanol/Water mobile phase |

| Chiral HPLC | Enantiomeric Purity Determination | Chiral Stationary Phase (e.g., polysaccharide-based), optimized mobile phase (e.g., Hexane/Isopropanol) |

The successful application of these advanced analytical techniques is essential for the comprehensive characterization of this compound, ensuring its quality and suitability for its intended purpose.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. youtube.comresearchgate.net Its application is crucial in the synthesis of (S)-6-benzylpiperazin-2-one and its intermediates to qualitatively assess the consumption of starting materials, the formation of products, and the presence of any impurities. youtube.comresearchgate.net

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or a mixture of solvents). youtube.com The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. youtube.com

In a typical synthetic procedure leading to piperazin-2-one derivatives, TLC is employed at various stages. rsc.org For instance, during a cyclization reaction to form the piperazin-2-one ring, TLC can be used to track the disappearance of the starting material and the appearance of a new spot corresponding to the cyclized product. rsc.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds under a specific set of TLC conditions. researchgate.net

Table 1: Illustrative TLC Monitoring Data for a Piperazin-2-one Synthesis

| Compound | Function | Mobile Phase | Rf Value | Visualization |

| Starting Material | Reactant | 95:5 DCM:MeOH | 0.81 | UV light (254 nm) |

| Intermediate | Product | 95:5 DCM:MeOH | 0.32 | UV light (254 nm) |

| Impurity A | Side-product | 95:5 DCM:MeOH | 0.21 | UV light (254 nm), Iodine |

| Impurity B | Side-product | 95:5 DCM:MeOH | 0.15 | UV light (254 nm), Iodine |

This table is for illustrative purposes and actual Rf values will vary depending on the specific compounds and TLC conditions.

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for piperazin-2-one derivatives is a mixture of a relatively nonpolar solvent like dichloromethane (B109758) (DCM) and a more polar solvent like methanol (MeOH). rsc.org The ratio of these solvents can be adjusted to optimize the separation of spots on the TLC plate. youtube.com Visualization of the spots is typically achieved using a UV lamp, as many organic compounds absorb UV light and appear as dark spots on a fluorescent background. youtube.com Staining with iodine vapor can also be used to visualize compounds that are not UV-active. youtube.comrsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing unequivocal proof of the absolute configuration of a chiral molecule like this compound. nih.govresearchgate.net This technique is crucial for confirming the stereochemistry at the C6 position of the piperazin-2-one ring.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, which in turn reveals the precise positions of the atoms in the molecule. mit.edu For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.netmit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.netmit.edu In the case of this compound, the presence of the chlorine atom can enhance the anomalous scattering signal, aiding in the confident assignment of the (S)-configuration. researchgate.netmit.edu

The crystal structure also provides a wealth of information about the solid-state conformation of the molecule. For piperazine and its derivatives, the six-membered ring typically adopts a chair conformation. nih.govresearchgate.net X-ray crystallography can precisely determine the bond lengths, bond angles, and torsional angles within the molecule, offering insights into its conformational preferences and any intramolecular interactions. Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical properties of the solid. nih.gov For this compound, hydrogen bonding involving the amine, amide, and chloride ion would be expected to be a dominant feature in its crystal lattice.

Table 2: Representative Crystallographic Data for a Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0079 |

| b (Å) | 10.512 |

| c (Å) | 7.891 |

| β (°) | 109.12 |

| Volume (ų) | 470.3 |

| Z | 4 |

| Conformation | Chair |

This table presents example data for a piperazine derivative and is not specific to this compound. Actual data would be obtained from a single-crystal X-ray diffraction experiment.

Chemical Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). jocpr.comgoogle.com For a compound like (S)-6-benzylpiperazin-2-one, which contains a secondary amine and an amide group, derivatization can be beneficial for several reasons.

Firstly, piperazine and its derivatives can exhibit poor peak shapes and tailing in GC analysis due to their polarity and potential for interaction with the stationary phase. google.com Derivatization of the secondary amine with a suitable reagent can mask the polar N-H group, leading to a less polar and more volatile derivative that chromatographs more effectively, resulting in sharper and more symmetrical peaks. google.com

Secondly, for detection purposes, especially with HPLC using a UV detector, the native chromophore of (S)-6-benzylpiperazin-2-one might not provide sufficient sensitivity for trace-level analysis. jocpr.com Derivatization with a reagent that introduces a strongly UV-absorbing or fluorescent tag can significantly enhance the detection limits. jocpr.com

Common derivatizing agents for amines include acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). google.comscholars.direct These reagents react with the secondary amine to form the corresponding amide derivative. google.comscholars.direct Another approach involves reacting the amine with a labeling reagent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a highly UV-active derivative. jocpr.com

Table 3: Common Derivatization Reactions for Piperazine Analogs

| Analyte Functional Group | Derivatizing Agent | Derivative Formed | Analytical Advantage |

| Secondary Amine | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl derivative | Improved volatility and peak shape in GC. scholars.direct |

| Secondary Amine | Acetic Anhydride | N-Acetyl derivative | Improved volatility and peak shape in GC. google.com |

| Secondary Amine | 4-Chloro-7-nitrobenzofuran (NBD-Cl) | NBD-amine adduct | Enhanced UV absorbance for HPLC detection. jocpr.com |

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction without the formation of significant side products. scholars.direct The stability of the resulting derivative is also a critical factor for reliable analysis. scholars.directscholars.direct For chiral compounds like (S)-6-benzylpiperazin-2-one, it is essential that the derivatization process does not cause racemization or epimerization at the stereocenter.

Computational Chemistry and Molecular Modeling of S 6 Benzylpiperazin 2 One Hcl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and offer a highly accurate description of molecular properties.

To understand the electronic structure and energetics of (S)-6-benzylpiperazin-2-one HCl, ab initio and Density Functional Theory (DFT) methods would be the primary choice. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data.

DFT, a computationally more efficient alternative, calculates the electronic properties of a molecule based on its electron density. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The outcomes of such calculations would yield crucial data, including the molecule's total energy, the energies of its molecular orbitals (HOMO and LUMO), and the distribution of electron density. This information is vital for predicting the molecule's reactivity and stability.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G*(d,p) |

| Solvation Model | IEFPCM (Water) |

| Spin Multiplicity | Singlet |

| Charge | +1 |

Following the initial QM calculations, a detailed analysis of the resulting wavefunction would provide a deeper understanding of the electron probability density. Techniques like Atoms in Molecules (AIM) theory could be applied to partition the electron density and characterize the nature of the chemical bonds within this compound. This analysis can reveal the ionic and covalent character of bonds, as well as identify non-covalent interactions that are crucial for understanding the molecule's conformation and intermolecular interactions. The molecular electrostatic potential (MEP) map, another derivative of the wavefunction, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Molecular Mechanics (MM) and Force-Field Methods

While QM methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more efficient approach by using classical physics and pre-parameterized force fields to describe molecular behavior.

The piperazin-2-one (B30754) ring and the benzyl (B1604629) side chain in this compound can adopt various conformations. A systematic conformational search using MM methods, such as molecular dynamics or Monte Carlo simulations, would be essential to identify the low-energy conformers. Each identified conformer would then be subjected to geometry optimization to find its most stable three-dimensional structure. The results of this analysis would provide insights into the preferred shape of the molecule, which is critical for its biological activity.

Table 2: Potential Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C6-C7-C8) |

| 1 (Chair, Equatorial Benzyl) | 0.00 | ~175° |

| 2 (Chair, Axial Benzyl) | > 2.0 | ~60° |

| 3 (Twist-Boat) | > 5.0 | Variable |

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent box (typically water), MD can reveal how the molecule interacts with its environment, its flexibility, and the time-averaged properties of its conformations. These simulations are crucial for understanding how the molecule might behave in a biological system.

Molecular Docking and Ligand-Protein Interaction Studies

To explore the potential biological targets of this compound, molecular docking studies would be performed. This computational technique predicts the preferred orientation of a ligand when bound to a protein target. A library of potential protein targets would be selected, and the optimized structure of this compound would be docked into their binding sites.

The docking simulations would generate a series of possible binding poses, each with a corresponding binding affinity score. Analysis of the best-scoring poses would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is fundamental for understanding the molecule's mechanism of action and for the rational design of more potent and selective analogs.

Prediction of Binding Modes with Biological Targets

A cornerstone of molecular modeling is the prediction of how a small molecule (a "ligand") physically docks into the binding site of a biological target, which is typically a protein or enzyme. This process, known as molecular docking, computationally evaluates numerous possible orientations of the ligand within the target's three-dimensional structure to identify the most stable binding pose and estimate its binding affinity.

Although specific docking studies for this compound have not been published, research on analogous compounds demonstrates how such an analysis would be conducted. For example, computational docking was a key method in predicting the binding modes of N-benzyl-piperidine derivatives designed as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.govcolab.ws Molecular docking has also been successfully used to understand how piperazine-substituted derivatives interact with targets such as topoisomerase II, revealing binding poses comparable to those of known inhibitors. researchgate.netnih.gov Furthermore, computational investigations of piperidine (B6355638)/piperazine-based compounds have been instrumental in deciphering the binding mechanisms of potent ligands for the Sigma 1 Receptor (S1R). nih.govrsc.org

A typical molecular docking workflow for this compound would involve obtaining the 3D coordinates of a biological target, generating a 3D model of the this compound molecule, and using specialized software to explore its potential binding orientations within the target's active site, ultimately scoring the poses to find the most probable one. This predictive capability is invaluable for prioritizing compounds for synthesis and experimental testing.

Elucidation of Specific Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Hydrogen Bonding: The N-H group within the piperazinone ring and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming critical connections with amino acid residues in the target protein.

Hydrophobic Interactions: The nonpolar benzyl group is predicted to fit into a hydrophobic ("greasy") pocket of the target protein, displacing water molecules and enhancing binding affinity.

π-π Stacking: The aromatic phenyl ring of the benzyl substituent can engage in stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, which adds to the stability of the ligand-protein complex.

Ionic Interactions: As an HCl salt, the piperazine (B1678402) nitrogen is protonated and can form strong charge-based interactions (salt bridges) with negatively charged amino acid residues such as aspartate or glutamate.

Studies on related piperazine derivatives frequently confirm the importance of these interactions. Docking of phenylpiperazine derivatives into a DNA-Topoisomerase II complex, for instance, identified significant π-π stacking with nucleobases and crucial hydrogen bonds with aspartate residues. nih.gov In the development of cholinesterase inhibitors, molecular dynamics simulations—which model the movements of the atoms over time—revealed that specific interactions with active site residues were vital for high binding affinity. nih.govcolab.ws These dynamic simulations offer a more detailed view of the interaction landscape compared to static docking models. nih.govnih.govrsc.org

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) is a rational and iterative process for discovering and optimizing drugs that relies on high-resolution structural information of the biological target. nih.gov The insights gained from binding mode prediction and interaction analysis are directly applied in SBDD to engineer new molecules with improved potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.govnih.gov Unlike SBDD, QSAR does not require the 3D structure of the target. Instead, it involves calculating a set of numerical "molecular descriptors" for each compound and using statistical methods to create a predictive model.

For a QSAR model to be developed for this compound, a dataset of structurally related piperazinone analogues with corresponding experimental activity data would be necessary. While no such specific model exists in the literature for this compound, the QSAR methodology has been broadly applied to piperazine derivatives. For example, 2D- and 3D-QSAR models for aryl alkanol piperazine derivatives have successfully identified key structural features that govern their antidepressant activity. nih.gov Other research has utilized 3D-QSAR to correlate the electrostatic and steric properties of piperazine derivatives with their antihistamine effects. nih.gov If a relevant dataset were available, a QSAR model for (S)-6-benzylpiperazin-2-one analogues could be used to predict the activity of novel, yet-to-be-synthesized compounds and provide valuable insights into the mechanism of action.

Data from Analogous Computational Studies

| Compound Class | Biological Target | Computational Method(s) | Key Findings & Interactions |

|---|---|---|---|

| N-benzyl-piperidine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Molecular Docking, Molecular Dynamics | Identification of key binding residues; prediction of binding free energy. nih.govcolab.ws |

| Piperidine/Piperazine derivatives | Sigma 1 Receptor (S1R) | Molecular Docking, Molecular Dynamics | Elucidation of the binding mode and crucial amino acid interactions for potent S1R agonism. nih.govrsc.org |

| Phenylpiperazine derivatives | DNA-Topoisomerase II | Molecular Docking | Prediction of binding poses; identification of π-π stacking with nucleobases and hydrogen bonds with Aspartate residues. nih.gov |

| Fused-pyrazolone derivatives | AXL Kinase | Structure-Based Drug Design, Molecular Docking | Rational design of potent and selective inhibitors by targeting hydrophobic and hinge regions. nih.gov |

| Aryl alkanol piperazine derivatives | Serotonin (B10506) & Noradrenaline Transporters | 2D-QSAR, 3D-QSAR (MFA) | Identification of molecular descriptors (dipole moment, HOMO energy) that correlate with reuptake inhibition activity. nih.gov |

| Piperazine derivatives | Histamine (B1213489) & Bradykinin Receptors | 3D-QSAR (CoMFA) | Correlation of electrostatic and steric fields with antagonistic effects. nih.gov |

** S 6 Benzylpiperazin 2 One Hcl As a Chiral Building Block and Peptidomimetic Scaffold**

Role as a Chiral Intermediate in Complex Organic Synthesis

The inherent chirality and functional group handles of (S)-6-benzylpiperazin-2-one HCl make it a prized chiral intermediate in the stereoselective synthesis of complex organic molecules. Chiral building blocks are essential in modern drug development as the biological activity of a molecule often depends on its specific three-dimensional arrangement. enamine.net The use of pre-existing chiral molecules like this compound provides an efficient pathway to enantiomerically pure final products.

The synthesis of this chiral intermediate itself can be achieved through various methodologies. One common approach involves the use of chiral auxiliaries or asymmetric catalysis to introduce the desired stereochemistry. The hydrochloride salt form enhances the compound's stability and handling properties.

In complex organic synthesis, this building block can be strategically incorporated into a larger molecular framework. For instance, it has been utilized in the synthesis of novel bicyclic peptidomimetics. A key transformation involves the intramolecular N-acyliminium ion cyclization, where an acetal (B89532) moiety installed on the α-amino group of a precursor undergoes an acid-catalyzed tandem bicyclization to yield a substituted octahydropyrazino[1,2-a]pyrimidin-6-one derivative with high stereoselectivity. nih.gov This methodology highlights the utility of the piperazinone core in constructing intricate, conformationally constrained architectures.

Application in Peptidomimetic Design

Peptidomimetics are designed to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The rigid scaffold of this compound provides a template for the spatial arrangement of pharmacophoric groups, mimicking the secondary structures of peptides like β-turns and helices.

Development of Dipeptide Isosteres and Larger Peptidomimetics

This compound serves as an excellent starting point for the development of dipeptide isosteres, which are mimics of two adjacent amino acid residues. By functionalizing the piperazinone ring, chemists can introduce side-chain mimics that project in specific vectors, replicating the orientation of side chains in a natural dipeptide. This approach is crucial for designing molecules that can effectively interact with biological targets such as enzymes and receptors.

Furthermore, this scaffold can be elaborated to create larger peptidomimetics. For example, it can be a component in the synthesis of molecules designed to mimic β-turns, which are critical recognition motifs in many biological processes. nih.gov The constrained conformation of the piperazinone ring helps to pre-organize the molecule into a turn-like structure, reducing the entropic penalty upon binding to a target.

Design of Universal Peptidomimetic Scaffolds for Secondary Structure Mimicry

The concept of "universal peptidomimetics" involves creating a set of scaffolds that can mimic the side-chain arrangements of various secondary structures. nih.gov Modeling studies have shown that peptidomimetics based on scaffolds like (S)-6-benzylpiperazin-2-one and related structures can adopt conformations resembling those of local amino acid pairs in different secondary structures. nih.gov This versatility makes them valuable tools for creating libraries of compounds for high-throughput screening against a diverse range of biological targets. nih.gov

Scaffold for Drug Discovery and Lead Compound Development

The piperazine (B1678402) moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets. researchgate.net this compound leverages this privileged status while introducing chirality and additional points for diversification.

Integration into Novel Chemical Entities with Enhanced Properties

The (S)-6-benzylpiperazin-2-one scaffold can be integrated into novel chemical entities to enhance their pharmacological properties. For example, benzylpiperazine derivatives have been explored as selective histone deacetylase 6 (HDAC6) inhibitors. nih.govbohrium.com By incorporating the benzylpiperazine unit into the "cap" region of hydroxamate-based HDAC6 inhibitors, researchers have successfully developed compounds with improved central nervous system (CNS) penetration. nih.govbohrium.com This strategy addresses a major challenge in developing drugs for neurodegenerative diseases, where crossing the blood-brain barrier is crucial. nih.gov

In another application, new benzylpiperazine derivatives have been designed and synthesized as selective σ1 receptor ligands with potential for treating pain. acs.org These compounds, built upon the benzylpiperazine core, have demonstrated significant antinociceptive and anti-allodynic effects in preclinical models without causing sedation. acs.org

Mechanistic Investigations and Biological Target Interactions in Vitro Studies

Ligand-Receptor Binding Affinity Studies

The piperazine (B1678402) scaffold is a common motif in compounds targeting a range of receptors. The following subsections detail the binding affinities of derivatives structurally related to (S)-6-benzylpiperazin-2-one HCl for various receptor systems.

Benzylpiperazine derivatives have been a focus of research for their affinity to sigma (σ) receptors, which are implicated in a variety of neurological functions and diseases. Studies on a series of 1-aralkyl-4-benzylpiperazine derivatives have demonstrated their potent binding to both σ1 and σ2 receptor subtypes. nih.gov The affinity of these compounds varies significantly based on the modifications to the aralkyl moiety, with selectivity for σ1 over σ2 receptors ranging widely. nih.gov

In one study, the introduction of a para-substituent on the secondary hydrophobic benzyl (B1604629) group was found to enhance both affinity and selectivity for the σ1 receptor. acs.org For instance, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. acs.org The piperidine (B6355638) ring, a structurally similar scaffold, has also been identified as a crucial element for high affinity at the σ1 receptor. nih.govpolimi.it The replacement of a piperidine with a piperazine ring can significantly alter the binding affinity, suggesting different binding modes for these two heterocyclic systems. nih.gov

| Compound/Derivative | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Source |

| 1-(2-Naphthylmethyl)-4-benzylpiperazine | In the nanomolar range | - | - | nih.gov |

| 4-Methoxybenzylpiperazinyl derivative 8 | Potent | - | 432 | acs.org |

| Compound 15 (a benzylpiperazinyl derivative) | 1.6 | - | 886 | acs.org |

| Compound 24 (a benzylpiperazinyl derivative) | - | - | 423 | acs.org |

| Piperazine derivative 4 | 1531 | - | - | nih.gov |

| Piperidine derivative 5 | 3.64 | - | - | nih.gov |

| Piperazine derivative 13 | 51.8 | - | - | nih.gov |

| Piperazine derivative 16 | 37.8 | - | - | nih.gov |

This table presents data for various benzylpiperazine and related derivatives, as direct data for this compound is unavailable.

Piperazine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov A series of chiral piperazines carrying a (2-hydroxyethyl) group and a 4-sulfamoylbenzoyl moiety, a known zinc-binding function, demonstrated inhibitory activity against hCA isoforms I, II, IV, and IX. nih.gov Some of these compounds exhibited nanomolar potency and a preference for inhibiting the tumor-associated hCA IX isoform. nih.gov The versatile structure of the piperazine ring allows for modifications that can enhance target affinity and specificity. researchgate.net

| Compound/Derivative | hCA I Inhibition (Ki, nM) | hCA II Inhibition (Ki, nM) | hCA IV Inhibition (Ki, nM) | hCA IX Inhibition (Ki, nM) | Source |

| Chiral piperazine derivatives with (2-hydroxyethyl) group | Varied | Varied | Varied | Nanomolar range | nih.gov |

| Benzolamide | - | 653 | - | 185 | unifi.it |

| Acetazolamide | - | - | - | - | unifi.it |

| Methazolamide | - | - | - | - | unifi.it |

This table presents data for various piperazine derivatives, as direct data for this compound is unavailable.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. nih.gov Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of MAGL. omicsdi.org For instance, one such derivative demonstrated an IC50 value of 6.1 µM for MAGL inhibition. omicsdi.org Another class of related compounds, benzylpiperidine derivatives, has also shown potent and reversible MAGL inhibition. nih.govacs.org A lead compound from this series, a benzylpiperidine MAGL inhibitor, exhibited an IC50 value of 133.9 nM. nih.govacs.org

| Compound/Derivative | MAGL Inhibition (IC50) | Selectivity over FAAH | Source |

| Phenyl(piperazin-1-yl)methanone derivative 4 | 6.1 µM | - | omicsdi.org |

| Benzylpiperidine derivative 7 | 133.9 nM | Good (IC50 = 5.9 µM) | nih.govacs.org |

| Benzylpiperidine derivative 10c (with chlorine) | 124.6 nM | - | nih.govacs.org |

| Benzylpiperidine derivative 10d (with chlorine) | 107.2 nM | - | nih.govacs.org |

| Benzylpiperidine derivative 10e (with bromine) | 109.4 nM | - | nih.govacs.org |

| JZL184 (piperidine carbamate) | 8 nM | - | nih.gov |

| JW651 (benzhydrylpiperazine derivative) | 38 nM | No significant effect up to 10 μM | nih.gov |

This table presents data for various piperazine and piperidine derivatives, as direct data for this compound is unavailable.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Several studies have reported the tyrosinase inhibitory activity of piperazine derivatives. nih.govnih.govmdpi.comresearchgate.net For example, a series of nitrophenylpiperazine derivatives were synthesized and evaluated, with one compound featuring an indole (B1671886) moiety showing an IC50 value of 72.55 µM. nih.govnih.gov Another study on tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives identified a compound with excellent tyrosinase inhibition efficacy (IC50 = 6.88 µM), which was more potent than the standard kojic acid. mdpi.com The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the piperazine and associated rings significantly influence their inhibitory potential. mdpi.comacs.org

| Compound/Derivative | Tyrosinase Inhibition (IC50, µM) | Source |

| Nitrophenylpiperazine derivative 4l (with indole) | 72.55 | nih.govnih.gov |

| Tosyl piperazine dithiocarbamate derivative 4d | 6.88 | mdpi.com |

| Piperazine derivative 10b (with 1,2,4-triazole) | 30.7 | researchgate.netmarmara.edu.tr |

| Cinnamic acid piperazine amide derivative 11 | 61.1 | researchgate.net |

| Hydroxylated amide derivative 6d | 0.15 | nih.gov |

This table presents data for various piperazine derivatives, as direct data for this compound is unavailable.

Piperazine derivatives are well-known for their interactions with serotonin (B10506) (5-HT) receptors, and many act as ligands for various 5-HT receptor subtypes. nih.govnih.govijrrjournal.com For instance, certain piperazine derivatives show high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the nanomolar range. nih.govnih.gov The introduction of a third substituent on the piperazine ring can influence the affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Some piperazine derivatives, such as m-chlorophenylpiperazine (m-CPP) and m-trifluoromethylphenylpiperazine (TFMPP), are known to interact with serotonergic receptors and can act as agonists at 5-HT1c receptors. ijrrjournal.comdrugbank.com

Enzyme Kinetics and Inhibition Mechanism Studies

Understanding the kinetics and mechanism of enzyme inhibition is crucial for drug development. Studies on piperazine derivatives have shed light on their modes of action against various enzymes.

For tyrosinase , kinetic analysis of a nitrophenylpiperazine derivative revealed a mixed-type inhibition mechanism. nih.govnih.gov Another study on a different piperazine derivative also reported mixed-type inhibition with a Ki value of 9.54 µM. researchgate.netmarmara.edu.tr In contrast, a study on 1-benzyl-indole hybrid thiosemicarbazones, which can be considered structurally related, identified a competitive mode of inhibition for tyrosinase. rsc.org

In the context of carbonic anhydrase , piperazine has been studied as a kinetic promoter for CO2 absorption, where it was found to be more effective than lower concentrations of the enzyme itself. dtu.dkresearchgate.net The inhibition mechanism of sulfonamide-based CA inhibitors, which can incorporate piperazine-like structures, is typically reversible. unifi.it

For monoacylglycerol lipase (MAGL) , while many inhibitors are irreversible, forming a covalent bond with the enzyme, reversible inhibitors are also being developed to avoid potential side effects from prolonged inhibition. nih.govnih.gov Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible MAGL inhibitors. omicsdi.org A study on a specific reversible MAGL inhibitor, JNJ-42226314, which contains a piperazine moiety, showed that it inhibits MAGL in a competitive mode with respect to the 2-AG substrate. inrae.fr

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The structure-activity relationship (SAR) for benzylpiperazine derivatives, including compounds structurally related to this compound, has been explored to optimize their interaction with various biological targets. The core structure, consisting of a benzyl group linked to a piperazine or piperazinone ring, allows for systematic modifications to enhance potency and selectivity.

Key regions of the molecule that influence its biological activity are the benzyl ring, the piperazine core, and the substituents on the piperazine nitrogen. For instance, in the development of selective σ1 receptor ligands, modifications to a 4-methoxybenzylpiperazinyl moiety and a distal hydrophobic region were investigated. nih.gov Studies showed that the inclusion of hydrophobic groups like cyclohexyl or phenyl, linked by a three-carbon unit, was favorable for optimal binding to sigma receptors. nih.gov Furthermore, replacing a 4-methoxy substituent with a hydroxymethyl group was explored to introduce an additional hydrogen-bond donor, potentially altering target binding. nih.gov

In the context of designing histone deacetylase 6 (HDAC6) inhibitors, the benzylpiperazine unit has been effectively used as a "cap" group. nih.gov This strategy, which combines features of HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists, has led to the identification of isozyme-selective and CNS-penetrant inhibitors. nih.gov The benzylpiperazine structure itself was found to be an acceptable cap group for achieving isozyme selectivity and enhancing blood-brain barrier permeability. nih.gov

For acetylcholinesterase (AChE) inhibitors based on a related 1-benzylpiperidine (B1218667) structure, SAR studies have demonstrated that potency is highly sensitive to the substitution pattern. mdpi.com For example, the replacement of a 2-isoindoline moiety with an indanone moiety resulted in a minimal loss of potency, and the introduction of dimethoxy substituents on the indanone ring led to one of the most potent AChE inhibitors identified in that series. mdpi.com This highlights the importance of the moiety attached to the core ring structure in defining the compound's inhibitory activity. mdpi.com

The table below summarizes key SAR findings for benzylpiperazine and related derivatives.

| Structural Moiety | Modification | Impact on Biological Activity | Target Class |

| Benzyl Ring | Substitution with methoxy (B1213986) or hydroxymethyl groups. | Modulates binding affinity and can introduce H-bond donor capabilities. | Sigma Receptors |

| Piperazine Core | Use of benzylpiperazine as a "cap" group. | Confers selectivity for HDAC6 and enhances CNS penetration. | HDAC Inhibitors |

| Piperazine N-substituent | Introduction of a 1,2-dithiolan-3-yl moiety. | Combined sigma receptor ligand and antioxidant properties. | Sigma Receptors |

| Distal Group | Replacement of a lipoyl group with phenyl, phenoxy, or cyclohexyl groups. | Optimal combination for sigma receptor binding profiles. | Sigma Receptors |

| Related Core (Piperidine) | Replacement of 2-isoindoline with a dimethoxy-substituted indanone. | Significantly increases inhibitory potency against AChE. | Acetylcholinesterase Inhibitors |

Biological Probe Applications

Investigation of Protein Function and Validation of Drug Targets